N4,N7-Bis(3-chloro-4-fluorophenyl)-6-nitroquinazoline-4,7-diamine
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Overview
Description
N4,N7-Bis(3-chloro-4-fluorophenyl)-6-nitroquinazoline-4,7-diamine is a synthetic organic compound with the molecular formula C20H11Cl2F2N5O2 and a molar mass of 462.24 g/mol . This compound is characterized by its quinazoline core structure, which is substituted with nitro and diamine groups, as well as chlorinated and fluorinated phenyl rings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N7-Bis(3-chloro-4-fluorophenyl)-6-nitroquinazoline-4,7-diamine typically involves multi-step organic reactions. The starting materials often include 3-chloro-4-fluoroaniline and 6-nitroquinazoline. The synthetic route may involve:
Nitration: Introduction of the nitro group into the quinazoline ring.
Substitution: Chlorination and fluorination of the phenyl rings.
Coupling Reactions: Formation of the diamine linkage.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
N4,N7-Bis(3-chloro-4-fluorophenyl)-6-nitroquinazoline-4,7-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorinated and fluorinated phenyl rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce different functional groups into the phenyl rings .
Scientific Research Applications
N4,N7-Bis(3-chloro-4-fluorophenyl)-6-nitroquinazoline-4,7-diamine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4,N7-Bis(3-chloro-4-fluorophenyl)-6-nitroquinazoline-4,7-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N4,N7-Bis(3-chloro-4-fluorophenyl)-6-nitroquinazoline-4,7-diamine include other quinazoline derivatives with different substituents, such as:
N4,N7-Bis(3-chloro-4-fluorophenyl)-quinazoline-4,7-diamine: Lacks the nitro group.
N4,N7-Bis(3-chloro-4-fluorophenyl)-6-methylquinazoline-4,7-diamine: Contains a methyl group instead of a nitro group.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chlorinated and fluorinated phenyl rings, along with the nitro and diamine groups, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C20H11Cl2F2N5O2 |
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Molecular Weight |
462.2 g/mol |
IUPAC Name |
4-N,7-N-bis(3-chloro-4-fluorophenyl)-6-nitroquinazoline-4,7-diamine |
InChI |
InChI=1S/C20H11Cl2F2N5O2/c21-13-5-10(1-3-15(13)23)27-18-8-17-12(7-19(18)29(30)31)20(26-9-25-17)28-11-2-4-16(24)14(22)6-11/h1-9,27H,(H,25,26,28) |
InChI Key |
ATSAJTOUVQLICI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)[N+](=O)[O-])Cl)F |
Origin of Product |
United States |
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